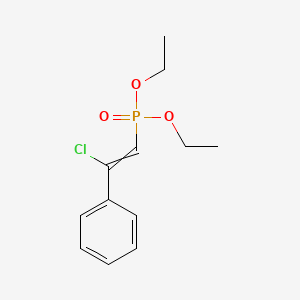

Diethyl 2-chloro-2-phenylvinylphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-chloro-2-phenylvinylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a vinyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 2-chloro-2-phenylvinylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-2-phenylvinyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the vinyl chloride, resulting in the formation of the desired phosphonate product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 2-chloro-2-phenylvinylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield phosphonamidates, while oxidation with m-CPBA can produce epoxides.

Applications De Recherche Scientifique

Diethyl 2-chloro-2-phenylvinylphosphonate has several scientific research applications:

Organic Synthesis: It serves as a versatile building block for the synthesis of various organophosphorus compounds.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving phosphorus-containing moieties.

Materials Science: It is utilized in the preparation of advanced materials, including polymers and coatings with enhanced properties.

Mécanisme D'action

The mechanism of action of diethyl 2-chloro-2-phenylvinylphosphonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. The vinyl phosphonate group can also participate in Michael addition reactions, leading to the formation of stable adducts with nucleophilic sites on biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl 2-phenylvinylphosphonate: Lacks the chlorine atom, resulting in different reactivity and applications.

Diethyl 2-chloroethylphosphonate: Contains an ethyl group instead of a phenyl group, leading to variations in chemical behavior and uses.

Uniqueness

Diethyl 2-chloro-2-phenylvinylphosphonate is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the development of specialized compounds for various scientific and industrial purposes.

Activité Biologique

Diethyl 2-chloro-2-phenylvinylphosphonate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various studies and research findings.

This compound can be synthesized using methods involving the reaction of phosphonates with vinyl halides. The general synthesis pathway includes the following steps:

- Formation of the Vinyl Phosphonate : The reaction typically involves the use of diethyl phosphite and a suitable vinyl halide, such as 2-chlorostyrene.

- Purification : The product is purified through standard techniques such as distillation or chromatography.

The chemical structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H460 (lung cancer)

- SF-268 (central nervous system glioblastoma)

In one study, the compound demonstrated an IC50 value in the low micromolar range against these cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .

Antischistosomal Activity

In addition to its anticancer properties, this compound has been evaluated for its antischistosomal activity. A study reported that derivatives of this compound showed promising results against Schistosoma mansoni, with IC50 values below 10 µg/mL . This suggests potential utility in treating schistosomiasis, a disease caused by parasitic worms.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.

- Antimetabolic Effects : It could disrupt metabolic pathways critical for cancer cell survival.

- Interaction with Biological Targets : There is evidence suggesting that phosphonates can interact with enzymes or receptors involved in tumor growth and parasite survival.

Case Studies and Research Findings

Several case studies have documented the effects of this compound:

| Study | Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|---|

| Boulos et al. (2011) | MCF-7 | 19.3 - 19.6 | Anticancer |

| Boulos et al. (2011) | NCI-H460 | Low micromolar | Anticancer |

| Boulos et al. (2011) | SF-268 | Low micromolar | Anticancer |

| Antischistosomal Study | S. mansoni | <10 | Antischistosomal |

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents targeting both cancer and parasitic infections.

Propriétés

Numéro CAS |

1475-83-8 |

|---|---|

Formule moléculaire |

C12H16ClO3P |

Poids moléculaire |

274.68 g/mol |

Nom IUPAC |

(1-chloro-2-diethoxyphosphorylethenyl)benzene |

InChI |

InChI=1S/C12H16ClO3P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

Clé InChI |

VZJDFIKGZLQPMF-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(C=C(C1=CC=CC=C1)Cl)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.